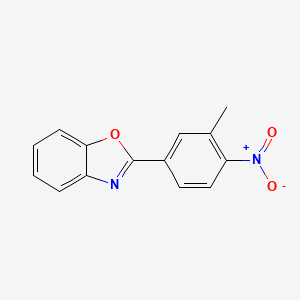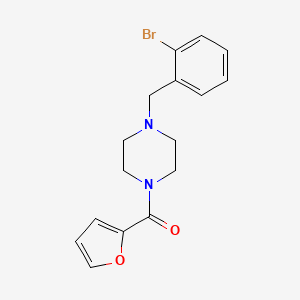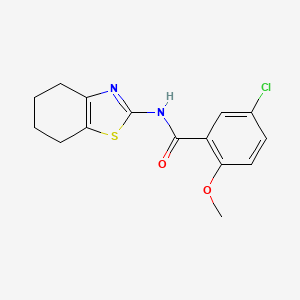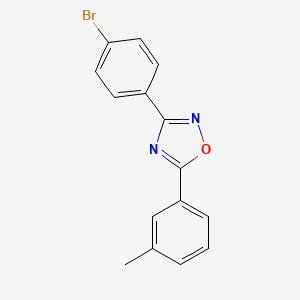![molecular formula C14H19NO3S B5738230 methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPT is a thiophene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is thought to exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK signaling pathways. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel pain medications. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a convenient compound for use in research studies. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied and its biological activities are well-characterized, making it a valuable tool for investigating various biological pathways. However, there are also some limitations to using methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in lab experiments. For example, its potency and efficacy may vary depending on the specific cell type or experimental conditions used.
Orientations Futures
There are several future directions for research on methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. One potential area of investigation is the development of novel anticancer agents based on the structure of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate and its effects on various signaling pathways. Finally, there is a need for further studies to investigate the safety and efficacy of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in preclinical and clinical trials.
Méthodes De Synthèse
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with methyl thioglycolate, followed by the addition of 2-bromo-3-nitrothiophene. Alternatively, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a one-pot reaction of 3-cyclopentylpropanoic acid, methyl thioglycolate, and 2-bromo-3-nitrothiophene in the presence of a catalyst.
Applications De Recherche Scientifique
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Propriétés
IUPAC Name |
methyl 3-(3-cyclopentylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-14(17)13-11(8-9-19-13)15-12(16)7-6-10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCJJKGXZYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)

![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)




![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)